Cas no 69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-)

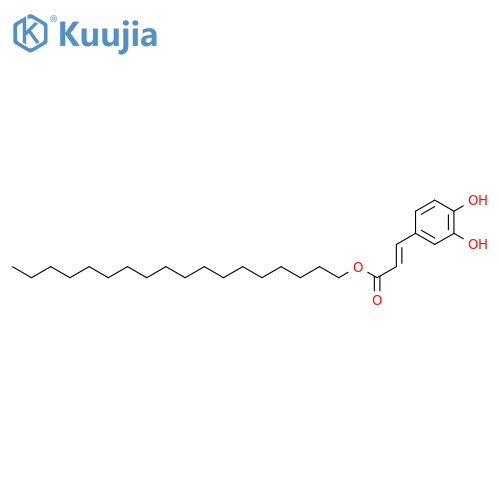

69573-60-0 structure

商品名:2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-

- Octadecyl caffeate

- octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

- Caffeic acid n-octadecyl ester

- [ "" ]

- 69573-60-0

- AKOS025287875

- UNII-458UK7GX7M

- 458UK7GX7M

- trans-Caffeic acid stearyl ester

- CS-0023393

- FS-8770

- HY-N3159

- BDBM50479621

- n-octadecyl ester

- Octadecylcaffeate

- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-; trans-Caffeic acid stearyl ester

- SCHEMBL883450

- CHEMBL471797

- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-

- octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

- n-octadecyl caffeate

- OCTADECYL (2E)-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENOATE

- DA-76376

- Octadecyl (2E)-3-(3,4-dihydroxyphenyl)acrylate

-

- インチ: InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+

- InChIKey: QYVZEPLDLPYECM-XUTLUUPISA-N

- ほほえんだ: CCCCCCCCCCCCCCCCCCOC(=O)/C=C/c1ccc(c(c1)O)O

計算された属性

- せいみつぶんしりょう: 432.32400

- どういたいしつりょう: 432.32395988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 31

- 回転可能化学結合数: 20

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 11.1

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.011±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 110-112 ºC (chloroform )

- ふってん: 560.9±40.0 °C at 760 mmHg

- フラッシュポイント: 175.5±20.8 °C

- ようかいど: Insuluble (2.4E-5 g/L) (25 ºC),

- PSA: 66.76000

- LogP: 7.91570

- じょうきあつ: 0.0±1.6 mmHg at 25°C

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4691-5 mg |

Octadecyl caffeate |

69573-60-0 | 98% | 5mg |

¥ 950 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28470-5mg |

Octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |

69573-60-0 | 5mg |

¥1600.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN4691-5mg |

Octadecyl caffeate |

69573-60-0 | 5mg |

¥ 950 | 2024-07-19 | ||

| A2B Chem LLC | AC93739-5mg |

Octadecyl caffeate |

69573-60-0 | 98.0% | 5mg |

$177.00 | 2024-04-19 | |

| TargetMol Chemicals | TN4691-1 ml * 10 mm |

Octadecyl caffeate |

69573-60-0 | 1 ml * 10 mm |

¥ 1050 | 2024-07-19 | ||

| TargetMol Chemicals | TN4691-1 mL * 10 mM (in DMSO) |

Octadecyl caffeate |

69573-60-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 1050 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4691-1 mg |

Octadecyl caffeate |

69573-60-0 | 1mg |

¥1795.00 | 2022-04-26 |

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 関連文献

-

1. Book reviews

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-) 関連製品

- 66648-50-8(Ethyl 3,4-dihydroxycinnamate)

- 28593-92-2(Docosyl 3-(3,4-dihydroxyphenyl)acrylate)

- 118971-61-2(Caffeic Acid 1,1-Dimethylallyl Ester)

- 72943-88-5(2-Propenoic acid, 3-(4-hydroxyphenyl)-, octadecyl ester, (2E)-)

- 101959-37-9(Octacosyl 3-(4-hydroxy-3-methoxyphenyl)acrylate)

- 102-37-4(Ethyl caffeate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:69573-60-0)Octadecyl caffeate

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ